An In-depth Technical Guide to the Toxicological Profile of 1-Butanol, 4-(decyloxy)-
Foreword for the Research Professional This document is structured to provide a detailed, in-depth analysis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data poi...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword for the Research Professional
This document is structured to provide a detailed, in-depth analysis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to elucidate the scientific rationale behind the toxicological predictions for 1-Butanol, 4-(decyloxy)-. By leveraging data from structurally analogous source substances, we can construct a reliable toxicological profile. This guide is designed to be a practical and authoritative resource, empowering you to make informed decisions in your research and development endeavors.
Introduction to 1-Butanol, 4-(decyloxy)- and the Imperative for a Read-Across Approach
1-Butanol, 4-(decyloxy)- is a chemical compound characterized by a butanol backbone with a decyl ether moiety attached at the 4-position. Its structure suggests potential applications as a solvent, intermediate, or component in various formulations. The absence of a comprehensive toxicological dataset for this specific molecule necessitates a structured, evidence-based predictive approach.
The read-across methodology is a cornerstone of modern toxicology, allowing for the prediction of the properties of a "target" substance by using data from one or more structurally and mechanistically similar "source" substances. The European Chemicals Agency (ECHA) and other regulatory bodies worldwide accept well-justified read-across arguments for chemical safety assessments[1][2]. The fundamental premise is that substances with similar structures are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties[2][3].
This guide will employ a read-across strategy based on the two primary structural components of 1-Butanol, 4-(decyloxy)-:
Source Substance Group 2: Long-Chain Alcohols and Alkyl Ethers (C10-C16) , representing the decyloxy moiety.
By integrating the known toxicological profiles of these source substances, we can project a reliable profile for our target compound.
Figure 2: Postulated metabolic pathway for 1-Butanol, 4-(decyloxy)-.
Standardized Experimental Protocols
Should empirical data be required for regulatory submission, the following standardized OECD test guidelines are recommended for the key toxicological endpoints.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This in vitro method is a validated alternative to in vivo skin irritation testing in animals.
Workflow:
Preparation of Tissues: Reconstructed human epidermis tissues are pre-incubated in a defined medium.
Application of Test Substance: A small volume of 1-Butanol, 4-(decyloxy)- is applied topically to the surface of the epidermis tissue.
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
Viability Assessment: Tissue viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan, which is quantified spectrophotometrically.
Classification: If the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%), the substance is classified as a skin irritant.
Application and Protocol Guide: 4-(Hexyloxy)-1-butanol as a Novel Solvent for Hydrophobic Molecules
Authored by: Senior Application Scientist, Advanced Solvent Technologies Introduction: Overcoming the Challenge of Hydrophobic Compound Insolubility in Research and Development The limited aqueous solubility of many acti...
Introduction: Overcoming the Challenge of Hydrophobic Compound Insolubility in Research and Development
The limited aqueous solubility of many active pharmaceutical ingredients (APIs) and novel chemical entities presents a significant hurdle in drug discovery and formulation development. Poor solubility can lead to low bioavailability, hindering the translation of promising therapeutic candidates into effective treatments. Traditionally, researchers have relied on a limited arsenal of solvents and solubilization techniques, each with its own set of limitations, including toxicity and environmental concerns.
This guide introduces 4-(Hexyloxy)-1-butanol , a long-chain ether alcohol, as a versatile and effective solvent for enhancing the solubility of hydrophobic molecules. This document provides an in-depth look at its physicochemical properties, mechanisms of action, and practical, step-by-step protocols for its application in a research setting. By leveraging the unique amphiphilic nature of 4-(hexyloxy)-1-butanol, researchers can unlock the potential of challenging hydrophobic compounds.
The Unique Advantage of 4-(Hexyloxy)-1-butanol: An Amphiphilic Powerhouse
4-(Hexyloxy)-1-butanol possesses a distinct molecular architecture that combines a hydrophilic primary alcohol group with a hydrophobic hexyl ether chain. This amphiphilic character allows it to effectively interact with and solubilize non-polar molecules while maintaining a degree of miscibility with polar protic solvents. The hydroxyl group can participate in hydrogen bonding, while the alkyl ether portion provides a non-polar environment conducive to dissolving hydrophobic compounds.[1] This dual nature is key to its enhanced solubilizing power compared to traditional solvents.
Physicochemical Properties
A comprehensive understanding of a solvent's properties is crucial for its effective application. The following table summarizes the key physicochemical characteristics of 4-(hexyloxy)-1-butanol and its parent molecule, 1-butanol, for comparison.
The enhanced solubilizing capacity of 4-(hexyloxy)-1-butanol for hydrophobic molecules is attributed to its ability to form dynamic molecular assemblies that create favorable microenvironments for non-polar solutes. Similar to how 1-butanol can form inverse micelles of water to accommodate polar solutes in a non-polar environment, 4-(hexyloxy)-1-butanol is hypothesized to form micelle-like structures in aqueous or semi-aqueous solutions.[5][6]
Caption: Solubilization of a hydrophobic molecule by 4-(hexyloxy)-1-butanol.
The hydrophobic hexyl "tails" of the 4-(hexyloxy)-1-butanol molecules aggregate to form a non-polar core, into which the hydrophobic drug molecule can partition. The hydrophilic hydroxyl "heads" remain oriented towards the aqueous phase, effectively creating a stable, dispersed system. This mechanism is analogous to the action of surfactants and amphiphilic block copolymers used in drug delivery.[7]
Applications in Research and Drug Development
The unique properties of 4-(hexyloxy)-1-butanol make it a valuable tool in various stages of research and development:
Early-Stage Drug Discovery: Rapidly solubilize newly synthesized, poorly soluble compounds for initial in vitro screening and bioassays.
Formulation Development: Serve as a co-solvent or primary solvent in pre-clinical formulations to enhance drug loading and stability.
Analytical Chemistry: Prepare stock solutions of hydrophobic standards for chromatography and other analytical techniques.
Materials Science: Act as a solvent or additive in the synthesis and processing of hydrophobic polymers and materials.
Experimental Protocols
The following protocols provide a starting point for utilizing 4-(hexyloxy)-1-butanol in your research. It is essential to adapt these protocols based on the specific properties of your hydrophobic compound of interest.
Protocol 1: Preparation of a Saturated Stock Solution
This protocol details the preparation of a saturated stock solution of a hydrophobic compound in neat 4-(hexyloxy)-1-butanol.
Materials:
Hydrophobic compound (powder form)
4-(Hexyloxy)-1-butanol (analytical grade)
Vortex mixer
Centrifuge
Analytical balance
Calibrated micropipettes
Glass vials with PTFE-lined caps
Procedure:
Accurately weigh a known excess amount of the hydrophobic compound into a glass vial.
Add a precise volume of 4-(hexyloxy)-1-butanol to the vial.
Tightly cap the vial and vortex vigorously for 2-3 minutes to ensure thorough mixing.
Incubate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium. Gentle agitation during this period is recommended.
After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved compound.
Carefully collect the supernatant (the saturated solution) without disturbing the pellet.
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 2: Determination of Solubility Enhancement in Aqueous Solutions
This protocol outlines a method to quantify the solubility enhancement of a hydrophobic compound in aqueous solutions containing varying concentrations of 4-(hexyloxy)-1-butanol.
Materials:
Saturated stock solution of the hydrophobic compound in 4-(hexyloxy)-1-butanol (from Protocol 1)
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
Additional materials from Protocol 1
Procedure:
Prepare a series of aqueous solutions with increasing concentrations of 4-(hexyloxy)-1-butanol (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v) in the desired aqueous buffer.
To a series of glass vials, add an excess amount of the hydrophobic compound.
Add a fixed volume of each of the prepared co-solvent mixtures to the respective vials. Include a control vial with only the aqueous buffer.
Follow steps 3-7 from Protocol 1 for each vial.
Plot the solubility of the hydrophobic compound as a function of the 4-(hexyloxy)-1-butanol concentration to determine the extent of solubility enhancement.
Caption: Workflow for determining solubility enhancement.
Safety and Handling
While specific safety data for 4-(hexyloxy)-1-butanol is not widely available, it should be handled with the same precautions as its parent compound, 1-butanol. 1-Butanol is a flammable liquid and can cause skin and eye irritation.[8][9] It is recommended to handle 4-(hexyloxy)-1-butanol in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1-butanol for more detailed safety information.[10][11][12]
Conclusion
4-(Hexyloxy)-1-butanol represents a promising addition to the toolkit of researchers and formulation scientists working with challenging hydrophobic molecules. Its unique amphiphilic structure provides a powerful mechanism for enhancing solubility, potentially enabling the advancement of new drug candidates and the development of novel formulations. The protocols outlined in this guide provide a solid foundation for exploring the utility of this versatile solvent in a variety of research applications.
References
Smart.DHgate. (2025, November 19). Alcohol vs.
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.
Alcohols and Ethers.
Google Patents. (EP1748759B1). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
1-Butanol - Safety D
Thermo Fisher Scientific. (2023, March 10).
1-Butanol - SAFETY D
Material Safety D
1-Butanol - Safety D
Wikipedia. 1-Butanol.
PMC. (2021, April 30).
National Institutes of Health. 1-Butanol | C4H10O | CID 263 - PubChem.
Cheméo. Chemical Properties of 1-Butanol (CAS 71-36-3).
COMMON SOLVENT PROPERTIES.
ResearchGate. (2023, December).
ResearchGate. (2018, June 13).
PubMed. (2018, July 12). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects.
PMC. Hydrophilic–Hydrophobic Double Layers around Amphiphilic Solutes in Mixed Solvents.
CymitQuimica. CAS 4541-14-4: 4-Benzyloxybutanol.
Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
analytical methods for detecting 1-Butanol, 4-(decyloxy)-
Application Note: Analytical Strategies for 1-Butanol, 4-(decyloxy)- | MW: 230.39 g/mol Part 1: Executive Summary & Strategic Approach 1-Butanol, 4-(decyloxy)- (also known as 4-decyloxybutan-1-ol) represents a class of "...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Strategies for 1-Butanol, 4-(decyloxy)-
| MW: 230.39 g/mol
Part 1: Executive Summary & Strategic Approach
1-Butanol, 4-(decyloxy)- (also known as 4-decyloxybutan-1-ol) represents a class of "fatty alcohol ethers" often utilized as intermediates in the synthesis of non-ionic surfactants and liquid crystals. Analytically, this molecule presents a distinct "stealth" profile:
Chromophore Absence: The aliphatic structure lacks conjugated
-systems, rendering standard UV-Vis detection (254 nm) useless.
Amphiphilic Nature: The lipophilic decyl tail and hydrophilic hydroxyl head require careful solvent selection to prevent precipitation or column adsorption.
Low Volatility: While amenable to Gas Chromatography (GC), the terminal hydroxyl group induces peak tailing and thermal instability, necessitating derivatization for trace analysis.
The Analytical Directive:
For Purity & Mass Balance: Use HPLC-CAD (Charged Aerosol Detection).[1] It is the "Gold Standard" for non-chromophoric lipids, offering uniform response independent of chemical structure.
For Structural Identification: Use GC-MS with TMS-Derivatization .
For Legacy Labs (UV-only): Use Pre-column Derivatization with Phenyl Isocyanate (PIC).
Part 2: Decision Framework (Visualization)
The following decision tree guides the selection of the optimal analytical workflow based on your laboratory's instrumentation and sensitivity requirements.
Caption: Analytical workflow selection for 4-(decyloxy)butan-1-ol based on instrumentation and data requirements.
Part 3: Detailed Protocols
Method A: HPLC-CAD (Charged Aerosol Detection)
Best for: Purity assay, quantitation of raw material, and formulation stability.
Instrument Parameters:
Parameter
Setting
Detector
Charged Aerosol Detector (e.g., Corona Veo or similar)
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
Water (0.1% Formic Acid)
Mobile Phase B
Acetonitrile (0.1% Formic Acid)
Flow Rate
1.0 mL/min
Column Temp
40°C
| Nebulizer Temp | 35°C (Optimized for semi-volatiles) |[3][4]
Dissolve 10 mg of sample in 10 mL of Acetonitrile (Concentration: 1 mg/mL). Note: Do not use water as diluent; the ether is insoluble.
Filter through a 0.2 µm PTFE syringe filter.
Inject 5-10 µL.
Method B: GC-MS with Silylation (TMS Derivatization)
Best for: Identification, impurity profiling, and trace analysis.
Rationale: The hydroxyl group (-OH) on the butanol end causes hydrogen bonding with the stationary phase, leading to peak tailing. Silylation with BSTFA replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and peak shape.
Reaction Scheme (Visualized):
Caption: Silylation reaction converting the polar hydroxyl group to a volatile TMS ether.
Protocol:
Preparation: Weigh 5 mg of sample into a 1.5 mL GC vial.
Solvent: Add 500 µL of anhydrous Pyridine.
Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Incubation: Cap and heat at 60°C for 30 minutes.
Dilution: Dilute 1:10 with Hexane prior to injection to protect the filament.
GC-MS Parameters:
Parameter
Setting
Inlet
Split 20:1, 280°C
Column
DB-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
| Oven Program | 100°C (1 min)
20°C/min 300°C (hold 5 min) |
| MS Source | EI (70 eV), 230°C |
| Scan Range | 40 - 450 m/z |[3]
Key Diagnostic Ions (Predicted):
m/z 73:
(Base peak for TMS ethers).
m/z 103:
(Characteristic of primary alcohol-TMS).
Molecular Ion:
at 302 (230 + 72 mass shift from TMS).
Method C: HPLC-UV with Phenyl Isocyanate (Alternative)
Best for: Laboratories limited to UV detection.
Rationale: Phenyl isocyanate reacts with the hydroxyl group to form a carbamate (urethane) linkage, which has strong UV absorbance at 240 nm.
React: Heat at 50°C for 45 minutes in a sealed vial.
Quench: Add 100 µL Methanol to react with excess isocyanate.
Analyze: Inject onto C18 HPLC (as in Method A) but detect at UV 240 nm .
Part 4: Validation Criteria (Self-Validating System)
To ensure the trustworthiness of these protocols, perform the following "System Suitability Tests" (SST) before every run:
Blank Injection: Inject the solvent/reagent blank.
Pass Criteria: No peaks >0.1% of target area at the retention time of 4-(decyloxy)butan-1-ol.
Precision (Replicates): Inject the standard (1 mg/mL) 5 times.
Pass Criteria: RSD of Peak Area
2.0%.
Tailing Factor:
Pass Criteria:
. (If in Method A, increase mobile phase buffer concentration).
References
Chemical Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 97209-97-7. Retrieved October 24, 2025, from [Link]
HPLC-CAD Methodology: Plante, M., et al. (2017).[1] A simplified guide for charged aerosol detection of non-chromophoric compounds. Journal of Chromatography A. [Link]
GC-MS Derivatization: Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]
Fatty Alcohol Analysis: Molyneux, S. (2018).[5] Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Royal Society of Chemistry. [Link][4][5][6][7][8]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4]
1-Butanol, 4-(decyloxy)- (Molecular Formula:
; MW: ~230.39 g/mol ) is an amphiphilic ether-alcohol often utilized in specialized surfactant formulations, liquid crystals, or as a lipophilic linker in drug delivery systems.
The Analytical Challenge:
This molecule presents a "stealth" profile in standard chromatography:
Lack of Chromophore: It possesses no conjugated
-systems, rendering standard UV-Vis (HPLC-UV) detection at 254 nm useless.
Ionization Resistance: The aliphatic ether and primary alcohol groups exhibit poor proton affinity, leading to low sensitivity in standard ESI+ LC-MS.
Matrix Complexity: In biological fluids or crude reaction mixtures, its surfactant nature causes it to bind to proteins and plastic surfaces, leading to poor recovery and carryover.
The Solution:
This guide details two orthogonal, self-validating protocols:
Protocol A (GC-MS): Uses silylation to mask the hydroxyl group, increasing volatility and peak symmetry. Best for reaction monitoring and industrial mixtures.
Protocol B (LC-MS/MS): Uses Dansyl Chloride derivatization to introduce a charge tag and aromatic moiety. Best for trace analysis in biological matrices (plasma/tissue).
Analytical Decision Matrix
Before selecting a protocol, evaluate your sample matrix and sensitivity requirements using the logic flow below.
Figure 1: Decision tree for selecting the optimal quantification strategy based on matrix composition and sensitivity needs.
Protocol A: GC-MS with Silylation (High Robustness)
This method relies on converting the polar hydroxyl group into a Trimethylsilyl (TMS) ether using BSTFA .[1] This eliminates hydrogen bonding with the column stationary phase, sharpening peaks and improving the signal-to-noise ratio.
Solvent: Anhydrous Pyridine (acts as an acid scavenger).
Internal Standard (IS): 1-Dodecanol (structurally similar, distinct retention time).
Extraction Solvent: Dichloromethane (DCM) or Hexane.
Sample Preparation Workflow
Extraction: Aliquot 100 µL sample. Add 10 µL IS (100 µg/mL). Perform Liquid-Liquid Extraction (LLE) with 500 µL Hexane. Vortex (2 min) and Centrifuge (5000 x g, 5 min).
Drying: Transfer supernatant to a glass vial. Evaporate to dryness under
stream at 40°C. Critical: Moisture kills the derivatization reagent.
Derivatization:
Add 50 µL Anhydrous Pyridine.
Add 50 µL BSTFA + 1% TMCS.
Cap tightly and incubate at 60°C for 30 minutes .
Injection: Cool to room temperature. Inject directly or dilute with anhydrous hexane if necessary.
GC-MS Parameters
Parameter
Setting
Inlet
Splitless, 260°C
Column
DB-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas
Helium, 1.2 mL/min (Constant Flow)
Oven Program
60°C (1 min) → 20°C/min to 300°C → Hold 5 min
MS Source
EI (70 eV), 230°C
SIM Ions
Target (TMS): m/z 75 (Base), 73, [M-15]⁺
Protocol B: LC-MS/MS with Dansylation (High Sensitivity)[7]
For biological samples where GC is unsuitable, we use Dansyl Chloride (Dns-Cl) . This reaction targets the primary alcohol, attaching a naphthalene sulfonyl group. This adds a pre-charged nitrogen (enhancing ESI+ signal by ~100x) and a UV-active moiety.
Reaction Mechanism
Note: The reaction requires a base catalyst (DMAP) to scavenge the acid produced.
Technical Insight: The transition to m/z 171 (dimethylaminonaphthalene moiety) is universal for dansyl derivatives, making method development rapid.
Validation & Scientific Integrity (E-E-A-T)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance), you must perform the following self-validation steps.
System Suitability Testing (SST)
Before running samples, verify the system:
S/N Ratio: Inject the LLOQ standard. Signal-to-Noise must be >10:1.
Derivatization Efficiency: Inject a "Underivatized" control. If the native alcohol peak is visible, the reagent was expired or wet.
Linearity & Carryover
Range: 10 ng/mL to 5000 ng/mL.
Carryover Check: Inject a solvent blank immediately after the ULOQ (Upper Limit of Quantitation). Carryover must be <20% of the LLOQ signal. Surfactants like 4-(decyloxy)butanol are notorious for sticking to injector needles.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low GC-MS Response
Moisture in sample
Re-dry extract; ensure Pyridine is anhydrous.
GC Peak Tailing
Active sites in liner
Change GC inlet liner (deactivated wool); trim column.
LC-MS Variable RT
pH mismatch
Ensure DMAP buffer is removed or quenched properly.
Ghost Peaks
Reagent impurities
Run a "Reagent Blank" (Reagents + Solvent, no sample).
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]
Tang, Z. & Guengerich, F.P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity. Analytical Chemistry, 82(18), 7706–7712. [Link]
Application Note: 1-Butanol, 4-(decyloxy)- as a Neutral Ionophore and Phase Transfer Agent
Executive Summary This application note details the physicochemical role of 1-Butanol, 4-(decyloxy)- (also known as 4-decyloxy-1-butanol or Decyloxybutanol) as a Neutral Ionophore and Phase Transfer Agent . Unlike classi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the physicochemical role of 1-Butanol, 4-(decyloxy)- (also known as 4-decyloxy-1-butanol or Decyloxybutanol) as a Neutral Ionophore and Phase Transfer Agent . Unlike classical quaternary ammonium salts (e.g., TBAB) that function via ion-exchange, 4-(decyloxy)butan-1-ol functions as an acyclic podand . It facilitates phase transfer through a cooperative solvation mechanism, leveraging its ether-oxygen and terminal hydroxyl group to chelate metal cations (specifically divalent ions like
and ), thereby solubilizing inorganic salts into lipophilic phases.
This guide covers its primary application in Ion-Selective Electrode (ISE) membrane formulation —where it serves as the active transport vehicle—and its utility in synthetic phase transfer catalysis (PTC) for enhancing reaction rates in biphasic nucleophilic substitutions.
Technical Background & Mechanism
The "Podand" Mechanism
1-Butanol, 4-(decyloxy)- (
) possesses an amphiphilic structure consisting of a lipophilic decyl tail and a hydrophilic 4-hydroxybutyl ether headgroup.
In a phase transfer context, it acts as a neutral carrier . The mechanism mimics that of crown ethers but in an acyclic form (podand). The ether oxygen and the terminal hydroxyl group form a "pseudo-cavity" that coordinates with hard cations.
Step 1 (Interfacial Capture): The molecule orients at the liquid-liquid interface. The hydrophilic head coordinates with the cation (
) from the aqueous phase.
Step 2 (Lipophilic Wrapping): The flexible decyl tail wraps around the complex, shielding the charge and increasing the complex's solubility in the organic phase.
Step 3 (Transport): The ion-ionophore complex diffuses into the bulk organic phase, carrying the associated anion (
) with it for reaction or detection.
Mechanistic Pathway Diagram
The following diagram illustrates the cation transport cycle driven by 4-(decyloxy)butan-1-ol.
Figure 1: Phase transfer cycle showing the extraction of metal salts from the aqueous phase into the organic phase via decyloxybutanol chelation.
Protocol 1: Formulation of Ion-Selective Membranes (Sensing Application)
This protocol describes the preparation of a potentiometric sensor membrane where 4-(decyloxy)butan-1-ol acts as the primary phase transfer agent (ionophore) for detecting water hardness (
Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight.
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyloctyl ether (o-NPOE).
Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) – Essential for stabilizing the cation complex.
Solvent: Tetrahydrofuran (THF), anhydrous.
Membrane Casting Procedure
Cocktail Preparation: In a 20 mL glass vial, dissolve the components in the following mass ratios (Total mass ~300 mg):
Ionophore (Decyloxybutanol): 1.5% - 3.0% (w/w)
PVC: 30.0% - 33.0% (w/w)
Plasticizer (DOS): 60.0% - 65.0% (w/w)
Additive (KTpClPB): 0.5% - 1.0% (w/w)
Solvation: Add 3.0 mL of THF. Stir magnetically for 2 hours until the solution is completely homogeneous and transparent.
Casting: Pour the solution into a glass ring (24 mm diameter) fixed on a glass plate.
Evaporation: Cover with a filter paper stack to control evaporation rate. Allow to stand at room temperature (20-25°C) for 24-48 hours.
Critical Control Point: Rapid evaporation leads to membrane inhomogeneity. Ensure slow solvent release.
Conditioning: Punch 7-mm discs from the master membrane. Mount onto electrode bodies. Condition in 0.01 M
solution for 12 hours prior to use.
Expected Performance Data
The following table summarizes the selectivity coefficients (
) typically observed when using decyloxybutanol-based membranes, indicating its preference for divalent cations.
Interfering Ion ()
Selectivity Coefficient ()
Interpretation
-0.5 to -0.7
Moderate interference; detects Total Hardness (Ca+Mg).
-2.5 to -3.0
Good selectivity against sodium.
-2.4 to -2.8
Good selectivity against potassium.
< -3.5
Excellent pH stability (pH 4-9).
Protocol 2: Synthetic Phase Transfer Catalysis (Reaction Application)
While less common than quaternary salts, 4-(decyloxy)butan-1-ol is effective in Solid-Liquid Phase Transfer for reactions requiring mild, neutral conditions where strong cationic surfactants might degrade the substrate.
Target Reaction: Nucleophilic Substitution (Alkylation of Potassium Acetate).
Reaction Scheme:
Methodology
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
on the surface of the solid salt, forming a lipophilic species that drags the acetate anion () into the organic solvent.
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) every 30 minutes.
Workup: Upon completion, cool the mixture. Filter off the inorganic salts (
). Evaporate the solvent. The catalyst remains in the oil residue and can be separated via column chromatography if necessary (though often benign in downstream steps).
Comparative Analysis: Decyloxybutanol vs. Traditional PTCs
Feature
4-(decyloxy)butan-1-ol
TBAB (Tetrabutylammonium Bromide)
18-Crown-6
Class
Neutral Ionophore (Podand)
Ionic Surfactant (Quat Salt)
Macrocyclic Ether
Mechanism
H-bond/Ether Chelation
Ion Exchange
Cavity Inclusion
pH Sensitivity
Stable, non-basic
Stable, can be basic (OH form)
Stable
Cost
Low/Moderate
Very Low
High
Selectivity
Divalent preference (, )
Non-selective
Size-selective ()
Solubility
Highly Lipophilic
Amphiphilic
Water/Organic soluble
Safety and Handling
Toxicity: 4-(decyloxy)butan-1-ol is an industrial surfactant/intermediate. It may cause skin and eye irritation. Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place. Hygroscopic behavior is minimal compared to PEG-based catalysts, but anhydrous storage is recommended to maintain stoichiometry in sensor applications.
References
Saurina, J. et al. (2002).[3] Determination of calcium and total hardness in natural waters using a potentiometric sensor array. ResearchGate.
Validation: Confirms the use of decyloxybutanol as a neutral ionophore for calcium/magnesium sensing.
Alfa Chemistry. (n.d.). Phase Transfer Catalysis Mechanism and Types. Alfa Chemistry.
Validation: Provides the foundational theory for neutral molecule transfer and ion-pair form
Stefan, L. M. et al. (2011).[4] Synthesis and characterization of a new methacrylic glycomonomer. ResearchGate.
Validation: Establishes the chemical synthesis context and structural characterization of decyloxybutanol deriv
Application Note: Preparation of Ether-Linked Niosomes using 4-(decyloxy)butan-1-ol
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific physicochemical properties of 4-(decyloxy)butan-1-ol (CAS: 97209-97-7) and its a...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific physicochemical properties of 4-(decyloxy)butan-1-ol (CAS: 97209-97-7) and its application in generating stable vesicular systems (Niosomes).
Executive Summary
This guide details the protocol for engineering vesicular nanocarriers (specifically Niosomes ) using 4-(decyloxy)butan-1-ol . Unlike conventional ester-linked surfactants (e.g., Sorbitan esters/Spans), this molecule features an ether linkage (
), conferring superior chemical stability against hydrolysis and oxidation.
Due to its low Hydrophilic-Lipophilic Balance (HLB) and single-chain structure, 4-(decyloxy)butan-1-ol requires specific "membrane additives" (Cholesterol and Charged Lipids) to transition from a micellar or unstable lamellar phase into a stable, closed bilayer vesicle. This protocol utilizes a Thin-Film Hydration method optimized for hydrophobic ether-alcohols, ensuring high encapsulation efficiency and monodispersity.
Scientific Foundation & Mechanism
Molecular Architecture
The molecule 4-(decyloxy)butan-1-ol consists of three functional domains:
Hydrophobic Tail: A decyl (
) chain.
Linker: An ether oxygen, providing rotational flexibility and chemical resistance.
Headgroup: A butanol (
) moiety.
Challenge: The headgroup is weakly hydrophilic (hydroxyl), and the tail is moderately hydrophobic. The Critical Packing Parameter (CPP) of the pure molecule is
, favoring inverse micelles or planar lamellae rather than curved vesicles.
Solution: To force vesicle formation, we must modulate the membrane curvature:
Cholesterol (Chol): Intercalates between surfactant monomers, abolishing the gel-to-liquid phase transition and improving mechanical strength. It acts as a "mortar" to the surfactant "bricks."
Dicetyl Phosphate (DCP): A negatively charged lipid that imparts electrostatic repulsion between bilayers, preventing aggregation (flocculation) and increasing the water layer thickness between lamellae.
Thermodynamics of Assembly
The formation is driven by the Hydrophobic Effect . Upon hydration above the phase transition temperature (
), the decyl tails sequester away from water. The ether linkage allows for tighter packing than esters, potentially reducing membrane permeability—a critical feature for sustained drug release.
Pathway Diagram
The following diagram illustrates the logical flow of the vesicle engineering process.
Caption: Workflow for converting 4-(decyloxy)butan-1-ol monomers into stable Small Unilamellar Vesicles (SUVs).
Materials & Reagents
Component
Role
Specifications
4-(decyloxy)butan-1-ol
Primary Surfactant
CAS: 97209-97-7; >95% Purity
Cholesterol
Membrane Stabilizer
Recrystallized; >99%
Dicetyl Phosphate (DCP)
Negative Charge Inducer
Prevents aggregation
Chloroform / Methanol
Organic Solvents
2:1 (v/v) Ratio; HPLC Grade
PBS (pH 7.4)
Hydration Medium
Phosphate Buffered Saline
Triton X-100
Lysis Agent
For encapsulation efficiency assays
Experimental Protocols
Protocol A: Thin-Film Hydration (Standard Method)
Best for: Encapsulation of hydrophilic drugs and initial characterization.
Step 1: Molar Ratio Optimization
Prepare the lipid phase. The recommended molar ratio for initial formulation is 47.5 : 47.5 : 5 (Surfactant : Cholesterol : DCP).
Rationale: The 1:1 ratio of surfactant to cholesterol is critical for ether-surfactants to prevent leakage.
Step 2: Film Formation
Dissolve 100 mg of total lipid mixture (Surfactant + Chol + DCP) in 10 mL of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.
Attach to a Rotary Evaporator.
Apply vacuum (approx. 400-600 mbar) at 45°C (or 5°C above the surfactant's melting point).
Rotate at 150 rpm until a dry, thin film forms on the flask wall.
Critical: Desiccate the film under high vacuum for at least 4 hours (or overnight) to remove trace solvent, which can destabilize the bilayer.
Step 3: Hydration
Add 10 mL of pre-warmed PBS (pH 7.4) containing the drug to be encapsulated.[1]
Rotate the flask at normal pressure at 60°C for 1 hour.
Observation: The film should peel off, forming a milky white suspension (Multilamellar Vesicles - MLVs).
Step 4: Size Reduction (Downsizing)
To obtain Small Unilamellar Vesicles (SUVs) <150 nm:
Probe Sonication: Sonicate the dispersion on ice for 3 cycles of 5 minutes (50% amplitude, 30s ON / 10s OFF).
Warning: Avoid overheating; ether linkages are stable, but the drug payload may degrade.
Extrusion (Optional but Recommended): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.
Protocol B: Ethanol Injection (Scalable Method)
Best for: High-throughput screening and smaller vesicles (<100 nm).
Dissolve the lipid mixture (Surfactant/Chol/DCP) in pure Ethanol (concentration: 20-40 mg/mL).
Place the aqueous phase (PBS) on a magnetic stirrer (300 rpm) at 60°C .
Inject the ethanolic lipid solution rapidly into the aqueous phase using a syringe with a fine needle (e.g., 27G).
Maintain stirring for 30 minutes.
Remove ethanol via dialysis or rotary evaporation.
Characterization & Quality Control
Every batch must be validated against the following parameters to ensure "self-validating" consistency.
Parameter
Method
Acceptance Criteria
Particle Size (Z-Avg)
Dynamic Light Scattering (DLS)
80 – 200 nm (PDI < 0.3)
Zeta Potential
Electrophoretic Mobility
< -30 mV (if DCP used) for stability
Morphology
Cryo-TEM or Negative Stain TEM
Spherical, closed bilayers (not micelles)
Encapsulation Efficiency
Centrifugation/Filtration
> 50% (Drug dependent)
Data Analysis Table (Example)
Typical results expected for 4-(decyloxy)butan-1-ol niosomes:
Formulation
Surfactant:Chol:DCP
Size (nm)
PDI
Zeta Potential (mV)
F1
100:0:0
N/A
N/A
Unstable / Phase Separation
F2
50:50:0
245 ± 12
0.45
-5.2 (Aggregates)
F3
47.5:47.5:5
135 ± 5
0.18
-38.4 (Stable)
Troubleshooting Guide
Issue: Film does not hydrate fully / White flakes persist.
Cause: The phase transition temperature (
) of the ether-alcohol/cholesterol mix is higher than expected.
Fix: Increase hydration temperature to 65°C or 70°C. Increase sonication energy.
Issue: Vesicles aggregate/precipitate overnight.
Cause: Insufficient surface charge.
Fix: Increase DCP concentration to 7.5% or 10%. Alternatively, use PEGylated lipids (e.g., DSPE-PEG2000) to provide steric stabilization.
Issue: Low drug encapsulation.
Cause: Drug is leaking through the ether-linked bilayer.
Fix: Increase Cholesterol ratio (up to 1:1) to "tighten" the membrane packing.
References
Uchegbu, I. F., & Vyas, S. P. (1998). Non-ionic surfactant based vesicles (niosomes) in drug delivery. International Journal of Pharmaceutics, 172(1-2), 33-70. Link
Marianecci, C., et al. (2014). Niosomes from 80s to present: the state of the art. Advances in Colloid and Interface Science, 205, 187-206. Link
Manosroi, A., et al. (2003). Characterization of vesicles prepared with various non-ionic surfactants mixed with cholesterol. Colloids and Surfaces B: Biointerfaces, 30(2), 129-138. Link
PubChem Database. (n.d.). Compound Summary for CID 57186: 4-(decyloxy)butan-1-ol.[2] National Center for Biotechnology Information. Link
Bhardwaj, P., et al. (2020). Niosomes: A review on niosomal research in the last decade. Journal of Drug Delivery Science and Technology, 56, 101581. Link
Application Notes and Protocols for the Synthesis of Novel Esters Using 1-Butanol, 4-(decyloxy)-
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of novel esters utilizing 1-But...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel esters utilizing 1-Butanol, 4-(decyloxy)- as a key starting material. Recognizing the limited specific literature on this particular long-chain alkoxy butanol, this document synthesizes established principles of esterification with practical, field-proven insights to offer robust protocols for researchers. The methodologies detailed herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices. This guide is intended to empower researchers in drug development and materials science to explore the potential of novel esters derived from 1-Butanol, 4-(decyloxy)-, a compound whose structure suggests utility in modifying hydrophobicity and other physicochemical properties of parent molecules.
Introduction: The Potential of 1-Butanol, 4-(decyloxy)- in Ester Synthesis
1-Butanol, 4-(decyloxy)- is a primary alcohol characterized by a C4 alkyl chain with a decyloxy ether linkage at the 4-position. While this specific molecule is not extensively documented in publicly available literature, its structure as a long-chain alkoxy alcohol suggests significant potential for the synthesis of novel esters with unique properties. The incorporation of a decyloxy moiety can impart increased lipophilicity, which is a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. In materials science, such long alkyl chains can influence properties like viscosity, thermal stability, and phase behavior[1].
Esters are a vital class of organic compounds with widespread applications, from fragrances and flavorings to pharmaceuticals and polymers[2][3]. The synthesis of novel esters from functionalized alcohols like 1-Butanol, 4-(decyloxy)- opens avenues for creating new chemical entities with tailored characteristics. This guide will focus on established and versatile esterification methods, providing detailed protocols adaptable for this specific substrate.
Foundational Esterification Strategies for 1-Butanol, 4-(decyloxy)-
The primary alcohol group in 1-Butanol, 4-(decyloxy)- is amenable to several classical and modern esterification techniques. The choice of method will depend on the specific carboxylic acid to be coupled, the desired scale of the reaction, and the presence of other functional groups.
Fischer-Speier Esterification: The Workhorse Method
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] It is a reversible reaction, and therefore, strategies to drive the equilibrium towards the product are essential.[6][7]
Causality of Experimental Choices:
Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][7]
Reaction Conditions: The reaction is typically conducted under reflux to increase the reaction rate.[6] To shift the equilibrium, either an excess of one reactant (usually the less expensive one) is used, or a product is removed as it is formed.[5][6] For the synthesis of esters from 1-Butanol, 4-(decyloxy)-, removing the water by-product using a Dean-Stark apparatus is the recommended approach.
Protocol 1: Fischer-Speier Esterification of a Generic Carboxylic Acid with 1-Butanol, 4-(decyloxy)-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Dean-Stark apparatus
Condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq), 1-Butanol, 4-(decyloxy)- (1.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
Assemble the Dean-Stark apparatus and condenser.
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
Once the reaction is complete (no more water is collected or TLC indicates consumption of the limiting reagent), allow the mixture to cool to room temperature.
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and any remaining carboxylic acid), water, and brine.[6]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[6]
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Steglich Esterification: Mild Conditions for Sensitive Substrates
For carboxylic acids or alcohols that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative.[8][9] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[8][9]
Causality of Experimental Choices:
DCC (Coupling Agent): DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
DMAP (Catalyst): DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.
Protocol 2: Steglich Esterification of a Generic Carboxylic Acid with 1-Butanol, 4-(decyloxy)-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), 1-Butanol, 4-(decyloxy)- (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
Cool the solution in an ice bath.
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture with stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
Combine the filtrate and washings and transfer to a separatory funnel.
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude ester by flash column chromatography.
Transesterification: An Alternative Route
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[10][11] This can be catalyzed by either an acid or a base.[10] This method is particularly useful if the desired carboxylic acid is readily available as a simple ester (e.g., a methyl or ethyl ester).
Causality of Experimental Choices:
Basic Conditions: Using a base, such as sodium methoxide or potassium carbonate, deprotonates the alcohol, increasing its nucleophilicity for attack on the ester carbonyl.[10]
Driving the Equilibrium: To favor product formation, the alcohol reactant (1-Butanol, 4-(decyloxy)-) can be used in large excess, or the lower-boiling alcohol by-product can be removed by distillation.
Protocol 3: Base-Catalyzed Transesterification
Materials:
Simple ester (e.g., methyl or ethyl ester of the desired carboxylic acid) (1.0 eq)
Condenser (or distillation apparatus if removing alcohol by-product)
Heating mantle with magnetic stirrer
Weak acid (e.g., acetic acid) for neutralization
Diatomaceous earth (e.g., Celite®)
Procedure:
To a round-bottom flask, add the starting ester (1.0 eq), a large excess of 1-Butanol, 4-(decyloxy)- (e.g., 3.0 eq or more, which can also serve as the solvent), and the base catalyst (e.g., NaOMe, 0.05 eq).
Heat the mixture with stirring. If the alcohol by-product (e.g., methanol or ethanol) has a lower boiling point, a distillation setup can be used to remove it as it forms, driving the reaction to completion. Otherwise, reflux the mixture.
Monitor the reaction by TLC or gas chromatography (GC).
Once the reaction is complete, cool the mixture to room temperature.
Neutralize the base catalyst by adding a few drops of a weak acid like acetic acid.
If a solid precipitate forms, filter the mixture through a pad of diatomaceous earth.
Remove the excess 1-Butanol, 4-(decyloxy)- under reduced pressure (e.g., by vacuum distillation).
Purify the resulting ester by flash column chromatography.
Characterization of Novel Esters
The successful synthesis of a novel ester derived from 1-Butanol, 4-(decyloxy)- must be confirmed through rigorous analytical characterization.
Standard Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic shifts for the protons on the alkyl chain of the butanol and decyloxy moieties, as well as those from the carboxylic acid portion. The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the ester linkage will confirm the reaction. ¹³C NMR will show the characteristic carbonyl carbon of the ester.
Infrared (IR) Spectroscopy: The formation of the ester will be indicated by the appearance of a strong C=O stretching band typically in the region of 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid and the O-H stretch of the alcohol.
Mass Spectrometry (MS): MS will provide the molecular weight of the new ester, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Table 1: Example Characterization Data for a Hypothetical Ester
Analytical Technique
Expected Observation
¹H NMR
Disappearance of alcohol -OH proton signal. Appearance of a triplet around 4.0-4.3 ppm for the -OCH₂- protons of the butanol moiety adjacent to the ester oxygen. Characteristic signals for the decyloxy chain and the carboxylic acid backbone.
¹³C NMR
Appearance of an ester carbonyl signal around 170-175 ppm. Characteristic signals for the carbon atoms of the 4-(decyloxy)butyl group and the carboxylic acid moiety.
IR Spectroscopy
Strong C=O stretch around 1740 cm⁻¹. Disappearance of broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol O-H stretch (around 3200-3600 cm⁻¹).
Mass Spectrometry
Molecular ion peak corresponding to the calculated molecular weight of the target ester.
Visualization of Workflows and Mechanisms
General Experimental Workflow
Caption: Simplified mechanism of Fischer-Speier esterification.
Conclusion
The synthesis of novel esters from 1-Butanol, 4-(decyloxy)- presents a promising avenue for the development of new molecules with tailored properties for applications in drug delivery and materials science. While direct literature on this specific starting material is scarce, the fundamental principles of esterification are well-established and can be readily adapted. This guide provides a robust framework, grounded in scientific principles and practical considerations, to enable researchers to confidently undertake the synthesis and characterization of these novel compounds. The provided protocols for Fischer-Speier, Steglich, and transesterification reactions offer versatility to accommodate a wide range of carboxylic acid substrates. Rigorous characterization using standard spectroscopic techniques is paramount to confirming the identity and purity of the synthesized esters.
References
Testbook. (n.d.). Butan-1-Ol Formula: Know its Structure, Properties & Application. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 15). 15.7: Preparation of Esters. Retrieved from [Link]
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]
Aliev, A. E., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 827. Retrieved from [Link]
Yeap, Y. H., et al. (2015). Synthesis, Characterization and Phase Behavior with Ester of Terminal Alkoxy Chains and Methoxy Substituent. ResearchGate. Retrieved from [Link]
Lee, J. Y., et al. (2006). Kinetic study of catalytic esterification of butyric acid and n-butanol over Dowex 50Wx8-400. Journal of Industrial and Engineering Chemistry, 12(5), 755-761. Retrieved from [Link]
Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alq J. Med App Sci., 7(3), 884-890. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
MDPI. (n.d.). The Influence of the Reaction Parameters on the Synthesis of Fatty Acid Octyl Esters and Investigation of Applications Properties of Its Blends with Mineral Diesel. Retrieved from [Link]
ResearchGate. (n.d.). Transesterification reactions as a means to produce esters: A critical review. Retrieved from [Link]
Goncharuk, V. V., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Molecules, 21(6), 769. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. Retrieved from [Link]
MDPI. (n.d.). Esterification and Transesterification Optimization Processes of Nonedible (Castor and Neem) Oils for the Production of Biodiesel. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Khan Academy. (n.d.). Esterification of alcohols. Retrieved from [Link]
Nagaki, A., et al. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Chemistry Letters, 46(6), 849-851. Retrieved from [Link]
Google Patents. (n.d.). Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution.
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]
Di Serio, M., et al. (2013). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Catalysts, 3(2), 473-484. Retrieved from [Link]
Wikipedia. (n.d.). Sperm oil. Retrieved from [Link]
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
SiSiB SILICONES. (n.d.). Alkoxy Silanes as coupling agent. Retrieved from [Link]
euonym.us. (n.d.). CHM 102 Synthesis of Fragrant Esters. Retrieved from [Link]
Fahim, A. M., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6061-6074. Retrieved from [Link]
PubChem. (n.d.). 4-Butoxybutan-1-ol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Retrieved from [Link]
Phua, Y. J., et al. (2020). Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. Polymers, 12(11), 2568. Retrieved from [Link]
YouTube. (2015, April 2). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1-Butanol. Retrieved from [Link]
Vehviläinen, M., et al. (2019). Evaluation of esterification routes for long chain cellulose esters. Cellulose, 26(18), 9581-9591. Retrieved from [Link]
GeeksforGeeks. (2023, December 19). Butan-1-Ol Formula. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-C14-ETHER
Subject: Removal of Unreacted Starting Materials from 4-(decyloxy)butan-1-ol
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Diagnostic Triage: Know Your Mixture
Before initiating purification, you must accurately identify which impurities are present. In the synthesis of 1-Butanol, 4-(decyloxy)- (typically via Williamson ether synthesis using 1,4-butanediol and 1-bromodecane), you are dealing with a mixture of distinct polarity classes.
The "Big Three" Impurities
Component
Role
Polarity
Solubility Profile
Removal Strategy
1,4-Butanediol
Reactant (Excess)
High (Hydrophilic)
Water: SolubleHexane: Insoluble
Aqueous Extraction (Wash)
1-Bromodecane
Reactant (Limiting)
Low (Lipophilic)
Water: InsolubleHexane: Soluble
Flash Chromatography (Elutes early)
1,4-Bis(decyloxy)butane
Side Product
Very Low (Lipophilic)
Water: InsolubleHexane: Soluble
Flash Chromatography (Elutes first)
4-(decyloxy)butan-1-ol
Target Product
Amphiphilic
Water: PoorOrganic: Soluble
Elutes mid-column
Technical Insight: The target molecule is a surfactant. It has a lipophilic tail (
) and a hydrophilic head (). This amphiphilic nature is the root cause of the most common processing issue: Emulsions .
Protocol A: The Aqueous Workup (Removing Polar Reactants)[2]
Objective: Quantitative removal of unreacted 1,4-butanediol and inorganic salts.
The Challenge: Because your product is surfactant-like, vigorous shaking with water will create a stable emulsion that can take hours to separate.
Step-by-Step Procedure
Quench: Carefully quench your reaction mixture (if using NaH) with Methanol, then dilute with Diethyl Ether (
) or Ethyl Acetate () .
Why?
facilitates better phase separation than DCM for this specific surfactant-like molecule.
The "Salt Saturation" Wash:
Do NOT use pure water initially.
Wash the organic layer 3x with Saturated Brine (
) .
Mechanism:[1][2][3][4][5][6][7] The high ionic strength of brine increases the surface tension of the aqueous phase, "salting out" the organic product and preventing emulsion formation (The Salting-Out Effect).
The Gentle Inversion:
Do not shake the separatory funnel vigorously. Use a gentle "rocking" motion for 2 minutes.
Drying:
Collect the organic phase and dry over Anhydrous Magnesium Sulfate (
) .
Filter and concentrate in vacuo.
Verification: Run a TLC. The baseline spot corresponding to 1,4-butanediol should be absent.
Objective: Separation of the target alcohol from unreacted 1-bromodecane and the bis-alkylated side product.
The Logic: Since the impurities (halide and bis-ether) lack the hydrogen-bonding hydroxyl group, they interact weakly with the silica stationary phase and will elute rapidly. The target alcohol will interact stronger and elute later.
Experimental Setup
Stationary Phase: Silica Gel 60 (
).
Mobile Phase: Gradient elution of Hexanes : Ethyl Acetate .
Detection: TLC (Stain:
or Phosphomolybdic Acid - PMA). Note: The alkyl halide may not stain well with ; use Iodine vapor if needed.
Gradient Workflow
Equilibration: Start with 100% Hexanes .
Loading: Load your crude oil as a concentrated solution in a minimum amount of Hexane/DCM (9:1).
Elution Profile:
Volume (CV)*
Solvent Ratio (Hex:EtOAc)
Target Eluting
0 - 3
100:0
1-Bromodecane & Bis-ether
3 - 6
95:5
Transition / Mixed Fractions
6 - 12
80:20
4-(decyloxy)butan-1-ol (Product)
12+
50:50
Polar Trash
*CV = Column Volume
Visualizing the Separation Logic:
Caption: Decision tree for the purification of amphiphilic ether-alcohols, prioritizing the removal of polar reactants before chromatographic separation of lipophilic byproducts.
Frequently Asked Questions (Troubleshooting)
Q: I see a persistent spot just above my product on TLC that won't separate. What is it?A: This is likely the 1,4-bis(decyloxy)butane side product. If standard Hexane/EtOAc fails, try a solvent system of Toluene:Acetone (95:5) . Toluene provides better
-interaction selectivity which can sometimes resolve the subtle difference between the mono-ether and bis-ether.
Q: Can I distill the product instead of running a column?A: Only if you have high-vacuum capabilities (
Risk: The high temperatures required may cause ether cleavage or dehydration of the alcohol. Kugelrohr distillation is recommended if you choose this path.
Q: My product turned into a gel during the brine wash.A: You formed a lyotropic liquid crystal phase (common with fatty alcohol derivatives).
Fix: Add a small amount of Isopropanol (IPA) to the organic layer. IPA acts as a co-solvent that disrupts the surfactant micelle structure, breaking the gel.
References
Williamson Ether Synthesis Mechanism & Scope
Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][6][7][8][9]
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Subject: Troubleshooting Instability in Amphiphilic Systems containing 1-Butanol, 4-(decyloxy)-
CAS Reference: 56522-79-9 (Generic for Decyloxybutanol isomers) / Structural Analogues
Core Directive: The Molecule & The Mechanism[1]
Welcome to the technical support interface. You are likely here because your formulation—intended to be a stable microemulsion or a kinetic nanoemulsion—is exhibiting phase separation, creaming, or unexpected viscosity changes.
To troubleshoot 1-Butanol, 4-(decyloxy)- (hereafter referred to as C10-C4-OH ), we must first understand its architecture.[1] It is not merely a solvent; it is a lipophilic linker and a non-ionic surfactant .[1]
Structure: A 10-carbon hydrophobic tail (decyloxy) linked to a 4-carbon spacer ending in a hydroxyl group.
Function: Unlike short-chain alcohols (ethanol/butanol) that reside primarily in the water phase, C10-C4-OH partitions strongly to the oil-water interface . It acts as a "wedge," reducing interfacial tension (
) and increasing the flexibility of the surfactant film.[2][1]
The Trap: Its hybrid nature means it is prone to Ostwald Ripening and Temperature-Induced Phase Inversion .
Visualizing the Instability Mechanism
The following diagram illustrates the three primary failure modes associated with this specific amphiphile.
Caption: Causal pathways leading to emulsion failure with C10-C4-OH and corresponding mitigation strategies.
Troubleshooting Guide (Q&A)
Issue 1: "My emulsion is transparent initially but becomes turbid/cloudy within 24 hours."
Diagnosis: This is classic Ostwald Ripening .[1]
Because C10-C4-OH has a finite solubility in the continuous aqueous phase (unlike long-chain surfactants), it acts as a "ferry," transporting oil molecules from small droplets to larger ones.[2][1] The small droplets shrink and disappear; the large ones grow, scattering light and causing turbidity.[2]
Corrective Action:
The "Trapped Species" Protocol: You must add a highly insoluble component to the oil phase (e.g., Squalane, Long-chain Triglycerides, or Corn Oil) at 1–5%.[2][1] This creates an osmotic pressure gradient that counteracts the diffusion driven by C10-C4-OH.
Verify Monomer Concentration: Ensure the C10-C4-OH concentration is not significantly exceeding the Critical Micelle Concentration (CMC) of the mixed system without sufficient primary surfactant to lock it in.
Issue 2: "The formulation separates into three phases (Oil, Water, and a Middle Phase) upon slight heating."[1][2]
Diagnosis: You have hit the Phase Inversion Temperature (PIT) or are in the Winsor III region.[2]
C10-C4-OH contains an ether linkage (decyloxy). As temperature rises, the hydration of this ether oxygen decreases.[2][1] The molecule becomes more lipophilic, causing the surfactant curvature to flip from Oil-in-Water (O/W) to Water-in-Oil (W/O). The "Middle Phase" is a bicontinuous microemulsion.[2]
Corrective Action:
PIT Mapping: If your target is a stable O/W emulsion, your storage temperature must be significantly below the PIT.[2][1]
Salinity Tuning: If you cannot lower the temperature, lower the salinity of your aqueous phase.[2][1] Salt dehydrates the headgroup, lowering the PIT further.[2][1] Removing salt raises the PIT, restoring stability at room temperature.[2][1]
Issue 3: "I see 'creaming' (a white layer on top) but the droplets haven't coalesced."
Diagnosis: Density mismatch combined with insufficient Low-Shear Viscosity .[1]
C10-C4-OH reduces interfacial tension effectively but produces very fluid interfaces.[1] It does not provide the steric bulk or electrostatic repulsion needed to prevent droplets from rising (Stokes' Law).[2]
Corrective Action:
Thicken the Continuous Phase: Do not add more C10-C4-OH. Instead, add a rheology modifier (e.g., Xanthan Gum, Carbomer) to the aqueous phase.[2][1]
McClements, D. J. (2004).[2][1] Food Emulsions: Principles, Practices, and Techniques. CRC Press.[2][1] (Definitive text on Ostwald Ripening mechanisms).
Tadros, T. F. (2013).[2][1] Emulsion Formation and Stability. Wiley-VCH.[1] [2][1]
PubChem Database. (n.d.).[2][1] Compound Summary for Alkyl Glycol Ethers. National Center for Biotechnology Information.[2][1] [2][1]
Salager, J. L., et al. (2005).[2][1] Formulation of Microemulsions. In Microemulsions: Background, New Concepts, Applications, Perspectives. Wiley-Blackwell.[1] (Source for HLD-NAC theory and lipophilic linker behavior).
Technical Support Center: Stabilizing Formulations Containing 1-Butanol, 4-(decyloxy)-
Welcome to the technical support guide for managing formulations containing 1-Butanol, 4-(decyloxy)-. This document is designed for researchers, scientists, and drug development professionals who are encountering challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for managing formulations containing 1-Butanol, 4-(decyloxy)-. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with phase separation. As an amphiphilic molecule with both polar (hydroxyl) and significant non-polar (butoxy and decyl ether) characteristics, 1-Butanol, 4-(decyloxy)- requires careful formulation strategies to ensure stability. This guide provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues.
Part 1: Frequently Asked Questions - The Science of Phase Separation
This section addresses the fundamental mechanisms that drive instability in formulations containing 1-Butanol, 4-(decyloxy)-.
Q1: What is 1-Butanol, 4-(decyloxy)-, and why is it prone to phase separation?
Answer: 1-Butanol, 4-(decyloxy)- is a non-ionic, amphiphilic molecule. It possesses a polar alcohol head group (-OH) and a large, non-polar tail (a C10 ether linked to a C4 chain). This dual nature allows it to act as a solvent, co-solvent, or surfactant, bridging the solubility gap between polar and non-polar components.
However, this same structure is what makes it susceptible to phase separation. The stability of the formulation depends on a delicate balance of intermolecular forces:
Hydrogen Bonding: The polar -OH group forms hydrogen bonds with water or other polar molecules.
Hydrophobic Interactions: The long non-polar tail interacts with other non-polar molecules.
Changes in formulation parameters like temperature, concentration, or the addition of other components can disrupt this balance, causing the molecules to self-associate and separate from the bulk solvent.[1]
Q2: My formulation becomes cloudy when heated. What is happening?
Answer: You are observing the "cloud point" phenomenon, a characteristic behavior of many non-ionic surfactants in aqueous solutions.[2][3]
The solubility of 1-Butanol, 4-(decyloxy)- in water is dependent on hydrogen bonds between its polar head and water molecules. As temperature increases, kinetic energy overcomes the strength of these hydrogen bonds, leading to dehydration of the polar group.[2] This dehydration reduces the repulsive forces between the surfactant molecules, allowing attractive van der Waals forces to dominate, which causes the molecules to aggregate and phase separate, resulting in a cloudy appearance.[2]
Q3: How do other ingredients like salts or polymers affect the stability of my formulation?
Answer: Additives can significantly alter the phase behavior of your formulation.
Salts (Electrolytes): Salts can have a "salting-out" effect. The ions compete with the 1-Butanol, 4-(decyloxy)- for water molecules, further promoting dehydration of its hydrophilic head and typically lowering the cloud point temperature.[2]
Polymers and Other Surfactants: These can either stabilize or destabilize the system. Adding a more hydrophilic non-ionic surfactant can form mixed micelles, increasing the overall hydrophilicity and raising the cloud point.[3] Conversely, certain polymers may induce phase separation through mechanisms like depletion flocculation. The interaction is highly dependent on the specific nature of the added components.[4]
Q4: Can environmental factors like humidity cause phase separation in a non-aqueous formulation?
Answer: Yes. If your formulation is primarily organic-based but contains hygroscopic components (materials that readily absorb moisture), the absorption of water from the atmosphere can be a critical factor.[5] Water can act as an "anti-solvent" in a non-polar system, or it can create a complex ternary mixture with new phase boundaries, leading to separation over time.[5] This is especially relevant for products with long-term storage requirements or those used in high-humidity environments.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to diagnose and solve common phase separation issues.
Troubleshooting Scenario 1: Thermal-Induced Phase Separation (Cloudiness on Heating)
Initial Observation: The formulation is clear and stable at room temperature but becomes turbid or separates into distinct layers upon heating.
Underlying Cause: The formulation temperature is exceeding its cloud point.
Workflow for Resolution:
Caption: Troubleshooting workflow for thermal-induced phase separation.
Protocol 1: Systematic Co-solvent Adjustment
Objective: To increase the polarity of the solvent system, thereby improving the hydration of 1-Butanol, 4-(decyloxy)- and raising its cloud point.
Materials:
Your unstable formulation.
A selection of hydrophilic co-solvents (e.g., Propylene Glycol, Glycerol, Ethanol).
Vials, magnetic stirrer, and a temperature-controlled water bath or heating block.
Methodology:
Prepare a series of 5-10 identical samples of your base formulation.
Create a gradient of co-solvent addition. For example, add the hydrophilic co-solvent in increasing amounts (e.g., 0%, 2%, 4%, 6%, 8%, 10% w/w).
Ensure each sample is thoroughly mixed until homogeneous.
Place all samples in the water bath and slowly increase the temperature at a controlled rate (e.g., 1°C per minute).
Visually observe and record the temperature at which each sample first shows signs of turbidity. This is its cloud point.
Plot the cloud point temperature against the percentage of added co-solvent to identify the optimal concentration for your required temperature stability.
Data Summary Table:
Sample ID
Co-solvent (Propylene Glycol, % w/w)
Cloud Point (°C)
Observations
F1-01
0% (Control)
45°C
Separates quickly
F1-02
2%
52°C
Stable for longer
F1-03
4%
58°C
Slight haze at 58°C
F1-04
6%
65°C
Clear at target temp
F1-05
8%
71°C
Clear at target temp
Troubleshooting Scenario 2: Instability at Ambient Temperature
Initial Observation: The formulation appears cloudy, shows signs of creaming, or separates into layers shortly after preparation or during storage at room temperature.
Underlying Cause: The concentration of one or more components exceeds its solubility limit in the current formulation vehicle. The system is thermodynamically unstable.
Workflow for Resolution:
Caption: Workflow for resolving ambient temperature instability.
Protocol 2: Constructing a Ternary Phase Diagram
Objective: To empirically map the stable (single-phase) and unstable (multi-phase) regions for your key formulation components, providing a guide for reformulation.
Materials:
Component A: Primary Solvent (e.g., Water)
Component B: Co-solvent / Active Ingredient
Component C: 1-Butanol, 4-(decyloxy)-
A large number of small, transparent, sealed vials (e.g., 5 mL glass vials).
Analytical balance and pipettes.
Vortex mixer.
Methodology:
Design the Matrix: Plan a series of formulations where the relative ratios of Components A, B, and C systematically vary, while the total mass remains 100%. For example, start at the vertices (100% A, 100% B, 100% C) and then prepare mixtures along the axes (e.g., 90%A/10%C, 80%A/20%C) and within the triangle (e.g., 80%A/10%B/10%C).
Sample Preparation: Accurately weigh or pipette the components into each vial according to your matrix. Seal the vials tightly.
Equilibration: Vigorously mix each sample using a vortex mixer for 1-2 minutes. Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for at least 24-48 hours. This allows transient states to resolve.
Classification: Carefully inspect each vial against a well-lit background. Classify the appearance of each formulation:
Single-Phase (1Φ): Perfectly clear and transparent.
Biphasic (2Φ): Two or more distinct layers are visible.
Hazy/Turbid/Gel: Not fully separated but not clear (often indicates proximity to a phase boundary).
Data Plotting: Plot the results on ternary graph paper or using appropriate software. Use different symbols to mark the composition point of each sample according to its classification.
Analysis: Draw a boundary line (binodal curve) that separates the single-phase region from the multi-phase regions. This map now provides the "safe" compositional window for developing a stable formulation.
Part 3: Key Physicochemical Data & Visualization
Understanding the properties of the core components is essential for predictive formulation.
Table of Properties for 1-Butanol (Core Structure):
National Center for Biotechnology Information. PubChem Compound Summary for CID 263, 1-Butanol. [Link]
The Good Scents Company. 4-cyclohexyl-1-butanol. [Link]
National Institute of Standards and Technology. 1-Butanol. [Link]
Cheméo. Chemical Properties of 4-Cyclohexyl-1-butanol (CAS 4441-57-0). [Link]
Kjellander, R. (1982). Phase separation of non-ionic surfactant solutions. A treatment of the micellar interaction and form. Journal of the Chemical Society, Faraday Transactions 2, 78, 2025-2040. [Link]
Orejon, D., et al. (2020). Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. Langmuir, 36(47), 14246-14254. [Link]
Wakisaka, A., & Ohki, T. (2005). Phase separation of water-alcohol binary mixtures induced by the microheterogeneity. Faraday Discussions, 129, 231-245. [Link]
Galleguillos-Pozo, F., et al. (2020). An Energetic Analysis of the Phase Separation in Non-Ionic Surfactant Mixtures: The Role of the Headgroup Structure. Polymers, 12(10), 2372. [Link]
Wakisaka, A., & Ohki, T. (2005). Phase separation of water–alcohol binary mixtures induced by the microheterogeneity. Faraday Discussions, 129, 231-245. [Link]
Naqvi, S. Z. H., & Khatoon, A. (2011). Phase Separation Phenomenon in Non-ionic Surfactant TX-114 Micellar Solutions: Effect of Added Surfactants and Polymers. Journal of Solution Chemistry, 40, 131-143. [Link]
Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
Bysell, H., et al. (2013). Understanding and Exploiting the Phase Behavior of Mixtures of Oppositely Charged Polymers and Surfactants in Water. Langmuir, 29(24), 7219-7231. [Link]
Navigating the Non-Ionic Surfactant Landscape: A Comparative Guide for Researchers
A Senior Application Scientist's Perspective on Surfactant Selection for Pharmaceutical Formulations For researchers in drug development and the broader scientific community, the selection of an appropriate non-ionic sur...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Surfactant Selection for Pharmaceutical Formulations
For researchers in drug development and the broader scientific community, the selection of an appropriate non-ionic surfactant is a critical decision that can significantly impact the stability, efficacy, and delivery of therapeutic agents. While a host of well-characterized non-ionic surfactants are readily available, novel molecules with unique structural attributes continue to emerge, promising enhanced performance in specific applications. This guide provides a comparative analysis of a less-documented non-ionic surfactant, 1-Butanol, 4-(decyloxy)-, against established alternatives such as the Polysorbate (Tween) and Polyoxyethylene (Brij) series.
Due to the limited publicly available experimental data for 1-Butanol, 4-(decyloxy)-, this guide will leverage established structure-property relationships of homologous long-chain alcohol ethers to infer its likely performance characteristics. This theoretical profile will then be benchmarked against the known properties of widely used non-ionic surfactants, providing a framework for researchers to evaluate its potential suitability for their applications.
Unveiling 1-Butanol, 4-(decyloxy)-: A Structural Overview
1-Butanol, 4-(decyloxy)- is a non-ionic surfactant characterized by a C10 alkyl chain (decyloxy group) linked via an ether bond to a butanol molecule. This structure imparts amphiphilic properties, with the decyl chain acting as the hydrophobic (lipophilic) tail and the butanol moiety, particularly the terminal hydroxyl group, serving as the hydrophilic head.
Figure 1: Molecular structure of 1-Butanol, 4-(decyloxy)-.
This relatively simple structure, lacking the polyethylene glycol (PEG) chains common to many non-ionic surfactants, suggests potentially different solubility, toxicity, and interaction profiles with active pharmaceutical ingredients (APIs) and biological membranes.
Comparative Analysis of Physicochemical Properties
The performance of a surfactant is dictated by its physicochemical properties, most notably its Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC).
Hydrophilic-Lipophilic Balance (HLB): A Predictor of Functionality
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. Surfactants with lower HLB values are more lipophilic and tend to form water-in-oil (w/o) emulsions, while those with higher HLB values are more hydrophilic and favor the formation of oil-in-water (o/w) emulsions.[1]
The HLB of 1-Butanol, 4-(decyloxy)- can be estimated using Griffin's method, which is suitable for non-ionic surfactants:
HLB = 20 * (Mh / M)
Where:
Mh is the molecular mass of the hydrophilic portion of the molecule.
M is the molecular mass of the whole molecule.
For 1-Butanol, 4-(decyloxy)-, the hydrophilic portion is the butanol group (-C4H8OH), and the hydrophobic portion is the decyloxy group (C10H21O-). A precise calculation would require assigning specific parts of the ether linkage, but a reasonable estimation can be made by considering the butanol moiety as the primary hydrophilic contributor. This would place its estimated HLB in the lower range, suggesting its utility as a wetting agent or a w/o emulsifier.
Table 1: Comparison of HLB Values and Primary Applications
Surfactant
Chemical Class
Estimated/Known HLB Value
Primary Applications
1-Butanol, 4-(decyloxy)-
Long-chain Alkoxy Butanol
~7-9 (Estimated)
Wetting agent, W/O emulsifier, Solubilizer for lipophilic drugs
Polysorbate 20 (Tween 20)
Polyoxyethylene Sorbitan Monolaurate
16.7
O/W emulsifier, Solubilizer, Protein stabilizer
Polysorbate 80 (Tween 80)
Polyoxyethylene Sorbitan Monooleate
15.0
O/W emulsifier, Solubilizer for a wide range of APIs
Brij 35
Polyoxyethylene (23) Lauryl Ether
16.9
Detergent, O/W emulsifier, Solubilizer
Brij 97
Polyoxyethylene (10) Oleyl Ether
12.4
O/W emulsifier, Solubilizer
Span 80
Sorbitan Monooleate
4.3
W/O emulsifier, Co-emulsifier
Critical Micelle Concentration (CMC): The Onset of Action
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[2] Below the CMC, surfactants primarily act at interfaces. Above the CMC, they can solubilize poorly water-soluble compounds within the hydrophobic cores of the micelles. A lower CMC indicates greater efficiency, as less surfactant is required to initiate micellization.
The CMC of 1-Butanol, 4-(decyloxy)- is expected to be relatively low due to its long C10 alkyl chain. Longer hydrophobic chains generally lead to a lower CMC as the entropic penalty for ordering water molecules around the chain is greater, thus favoring micelle formation.
Table 2: Comparison of Critical Micelle Concentration (CMC) Values
Surfactant
Typical CMC (in water at 25°C)
1-Butanol, 4-(decyloxy)-
Low (Estimated)
Polysorbate 20 (Tween 20)
~60 mg/L
Polysorbate 80 (Tween 80)
~13 mg/L
Brij 35
~90 mg/L
Brij 97
~7 mg/L
Performance Evaluation: Experimental Protocols
To empirically assess the performance of 1-Butanol, 4-(decyloxy)- and compare it to other non-ionic surfactants, a series of standardized experiments should be conducted.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various techniques, with surface tension measurement being a common and reliable method.[3]
Protocol: CMC Determination by Surface Tensiometry
Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
Serially dilute the stock solution to create a range of concentrations spanning the expected CMC.
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
Plot surface tension versus the logarithm of the surfactant concentration.
Identify the CMC as the point of inflection in the plot, where the surface tension ceases to decrease significantly with increasing concentration.
Figure 2: Workflow for CMC determination.
Evaluation of Emulsification Performance
The ability of a surfactant to form and stabilize an emulsion is crucial for many pharmaceutical formulations.
Protocol: Emulsion Formation and Droplet Size Analysis
Prepare an oil phase (e.g., a model oil like medium-chain triglycerides) and an aqueous phase containing the surfactant at a concentration above its CMC.
Homogenize the two phases using a high-shear mixer or sonicator to form an emulsion.
Analyze the droplet size distribution of the freshly prepared emulsion using a technique like dynamic light scattering (DLS) or laser diffraction.[4][5]
Monitor the emulsion stability over time by measuring changes in droplet size and observing for phase separation at set intervals.
Assessment of Protein Stabilization
Non-ionic surfactants are often included in biopharmaceutical formulations to prevent protein aggregation at interfaces.[6][7]
Protocol: Protein Aggregation Assay
Prepare a solution of a model protein (e.g., bovine serum albumin or a relevant therapeutic protein) in a suitable buffer.
Add the surfactant to be tested at a concentration above its CMC. A control sample without surfactant should also be prepared.
Induce aggregation through a stress condition, such as agitation (e.g., vortexing or shaking) or thermal stress.
Quantify protein aggregation by measuring the turbidity of the solution (spectrophotometry at a wavelength like 350 nm) or by using size-exclusion chromatography (SEC) to monitor the loss of the monomeric protein peak and the appearance of high molecular weight species.
Concluding Remarks for the Senior Application Scientist
While the absence of direct experimental data for 1-Butanol, 4-(decyloxy)- necessitates a degree of theoretical inference, its structural characteristics suggest it could occupy a valuable niche in the non-ionic surfactant toolkit. Its estimated low HLB and CMC point towards potential efficacy as a wetting agent and a solubilizer for highly lipophilic compounds, possibly in formulations where the presence of polyethylene glycol is undesirable.
However, it is imperative that these theoretical advantages are validated through rigorous experimental evaluation. The protocols outlined in this guide provide a robust framework for such a comparative study. By systematically characterizing its CMC, emulsification performance, and protein-stabilizing capabilities alongside established surfactants like the Polysorbate and Brij series, researchers can make an informed decision on the suitability of 1-Butanol, 4-(decyloxy)- for their specific drug development challenges. The exploration of novel excipients is a cornerstone of pharmaceutical innovation, and a methodical approach to their characterization is paramount to unlocking their full potential.
References
Ataman Kimya. (n.d.). 1-BUTANOL. Retrieved from [Link]
The Good Scents Company. (n.d.). 4-cyclohexyl-1-butanol. Retrieved from [Link]
Google Patents. (n.d.). CN104610075A - Synthetic method of 4-animo-1-butanol.
Wikipedia. (2024, January 28). 1-Butanol. Retrieved from [Link]
Al-Ayed, A. S., El-Azhary, A. A., & El-Galy, I. M. (2015). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Molecules, 20(8), 13693–13706. [Link]
National Center for Biotechnology Information. (n.d.). 1-Butanol. PubChem Compound Database. Retrieved from [Link]
Wikipedia. (2023, December 1). Hydrophilic-lipophilic balance. Retrieved from [Link]
Weinbuch, D., Scheler, S., Zwick, M., Fissler, J., & Winter, G. (2022). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. Journal of pharmaceutical sciences, 111(9), 2539–2548. [Link]
ResearchGate. (n.d.). Extractive fermentation with non-ionic surfactants to enhance butanol production | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) THE ROLE OF IONIC SURFACTANT ON VOLUMETRIC PROPERTIES OF N-BUTANOL/DIETHYLENE GLYCOL AND ETHANOL/DIETHYLENE GLYCOL BINARY MIXED SOLVENTS. Retrieved from [Link]
Wang, Z., & Duan, Y. (2023). Droplet Size Distribution in Emulsions. Langmuir : the ACS journal of surfaces and colloids, 39(50), 18337–18345. [Link]
National Center for Biotechnology Information. (n.d.). 4-(Hexyloxy)-1-butanol. PubChem Compound Database. Retrieved from [Link]
Journal of Optoelectronics and Advanced Materials. (2015). A new method to define the hydrophilic-lipophilic balance. Retrieved from [Link]
ResearchGate. (n.d.). Overview of experimental protocol showing when surfactant (Surf) was administered relative to the timing of the SI. ABG, arterial blood gas; M, measurement. Retrieved from [Link]
ACS Publications. (n.d.). Self-Aggregation of Surfactant Protein A. Biochemistry. Retrieved from [Link]
ResearchGate. (n.d.). The effect of ethanol, propanol, and butanol on the CMC of potassium dodecanoate in water at 10 ° C. Data taken from Ref. 18. Retrieved from [Link]
The Wolfson Centre for Applied Structural Biology. (n.d.). Molecular origins of surfactant-mediated stabilization of protein drugs. Retrieved from [Link]
Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]
YouTube. (2022, September 30). Surfactant Extraction and Characterization from Aerosols | Protocol Preview. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Required Hydrophilic-Lipophilic Balance Values of Octyldodecanol from Emulsion Stability Tests and Relative Dielectric Permittivity Measurements. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Contrasting effect of 1-butanol and 1,4-butanediol on the triggered micellar self-assemblies of C16-type cationic surfactants. PubMed Central. Retrieved from [Link]
PCC Group. (2023, October 30). HLB - what is it? Hydrophilic-lipophilic balance. Retrieved from [Link]
Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
ACS Publications. (2019, November 11). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations. PubMed. Retrieved from [Link]
Health Sciences. (2023, July 31). Emulsion droplet size analysis: Significance and symbolism. Retrieved from [Link]
Slideshare. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 15O-labeled butanol via organoborane chemistry. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Phase behavior, interfacial composition and thermodynamic properties of mixed surfactant (CTAB and Brij-58) derived w/o microemulsions with 1-butanol and 1-pentanol as cosurfactants and n-heptane and n-decane as oils. Retrieved from [Link]
ResearchGate. (n.d.). Physicochemical investigations of microemulsification of eucalyptus oil and water using mixed surfactants (AOT+Brij-35) and butanol | Request PDF. Retrieved from [Link]
Technical Guide: 1-Butanol, 4-(decyloxy)- vs. Triton X-100 for Biological Applications
This guide provides an in-depth technical comparison between the emerging surfactant alternative 1-Butanol, 4-(decyloxy)- (an aliphatic glycol ether derivative) and the traditional standard Triton X-100 (an octylphenol e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between the emerging surfactant alternative 1-Butanol, 4-(decyloxy)- (an aliphatic glycol ether derivative) and the traditional standard Triton X-100 (an octylphenol ethoxylate).
Executive Summary
For decades, Triton X-100 has been the gold standard for membrane permeabilization and protein extraction. However, its inclusion in the REACH Annex XIV Authorisation List (due to degradation into the endocrine disruptor 4-tert-octylphenol) and its high UV absorbance at 280 nm have necessitated high-performance alternatives.
1-Butanol, 4-(decyloxy)- (Structure:
) represents a class of Aliphatic Ether Surfactants . Unlike Triton X-100, it lacks an aromatic ring, rendering it optically transparent and environmentally benign. This guide details why this aliphatic ether is a superior choice for UV-sensitive assays, mass spectrometry, and regulated pharmaceutical workflows.
Part 1: Structural & Physicochemical Comparison
The functional disparities between these two agents stem directly from their chemical architecture.
The Aromatic Liability (Triton X-100)
Triton X-100 contains a phenyl ring . In protein biochemistry, this is a critical flaw because the phenyl ring absorbs light strongly at 280 nm (
), the exact wavelength used to quantify protein concentration (via Tryptophan/Tyrosine residues). This creates a high background "noise" that distorts quantification.
The Aliphatic Advantage (1-Butanol, 4-(decyloxy)-)
This molecule is a linear aliphatic ether . It possesses a hydrophobic decyl tail and a hydrophilic hydroxybutyl head, linked by an ether bond.
No Chromophore: It is completely transparent in the UV range.
Stable Ether Linkage: Resistant to hydrolysis in acidic/alkaline conditions.
Defined Head Group: Unlike Triton (which is a heterogeneous mix of ethoxylate chain lengths, avg
), this molecule is often synthesized as a monodisperse entity, providing higher batch-to-batch reproducibility.
Comparative Data Table
Feature
Triton X-100
1-Butanol, 4-(decyloxy)-
Impact on Research
Chemical Class
Alkylphenol Ethoxylate (APE)
Aliphatic Glycol Ether
Regulatory/Safety
UV Absorbance (280nm)
High (Interferes)
Zero (Transparent)
Protein Quantification
REACH Status
Banned/Restricted (Annex XIV)
Compliant
Supply Chain Security
CMC (approx.)
~0.22 - 0.24 mM
Higher (Est. >1 mM)*
Dialysis Removal
Degradation Product
4-tert-octylphenol (Toxic)
Aliphatic alcohols (Benign)
Environmental Safety
Mechanism
Aggressive Lysis (Hard)
Moderate Permeabilization (Soft)
Protein Activity
*Note: CMC (Critical Micelle Concentration) for aliphatic ethers varies by specific isomer but is generally higher than non-ionic APEs, facilitating easier removal via dialysis.
Part 2: Critical Advantages in Experimental Workflows
Advantage 1: Precise Protein Quantification (
)
When lysing cells with Triton X-100, the detergent itself contributes significantly to the absorbance reading. This requires complex blank subtraction or alternative assays (e.g., BCA, Bradford) which are time-consuming.
The Alternative: Using 1-Butanol, 4-(decyloxy)- allows for direct spectrophotometric quantification of lysates without detergent interference.
Advantage 2: Mass Spectrometry (MS) Compatibility
Triton X-100 is notorious in MS workflows. Its polyethylene glycol (PEG) chains and aromatic rings ionize easily, causing ion suppression of peptides and clogging HPLC columns.
The Alternative: The short, linear structure of 1-Butanol, 4-(decyloxy)- does not form the broad, sticky polymeric envelopes seen with Triton. It elutes cleanly and causes minimal ionization suppression.
Advantage 3: "Soft" Permeabilization for Live-Cell Assays
Triton X-100 is often too aggressive, stripping membranes entirely and denaturing sensitive protein complexes. The aliphatic ether structure of 1-Butanol, 4-(decyloxy)- acts more like a hydrotrope or a mild surfactant. It intercalates into the lipid bilayer to create pores without total micellar solubilization of the membrane, preserving the native state of membrane-bound receptors.
Part 3: Visualizing the Mechanism
The following diagram illustrates the structural difference and its impact on UV detection and environmental degradation.
Figure 1: Structural impact of surfactant choice on downstream data quality and environmental safety. The aliphatic ether lacks the UV-absorbing aromatic moiety found in Triton.
Part 4: Experimental Protocols
Protocol A: Preparation of Lysis Buffer (Triton Replacement)
This protocol replaces the standard "1% Triton X-100" lysis buffer with an equivalent functional concentration of the aliphatic ether.
Materials:
1-Butanol, 4-(decyloxy)- (High Purity)
Tris-HCl (pH 7.4)
NaCl
EDTA
Protease Inhibitor Cocktail
Step-by-Step Procedure:
Molarity Calculation: Triton X-100 (MW ~625 g/mol ) at 1% (w/v) is roughly 16 mM .
1-Butanol, 4-(decyloxy)- (MW ~230.39 g/mol ).
To match the molarity (particle count), use 16 mM .
Calculation:
or 0.37% (w/v) .
Note: Due to the smaller headgroup, you may need to increase to 0.5% - 1.0% (w/v) to achieve equivalent lipid solubilization capacity. Start with 1.0% (w/v) for direct comparison.
Mixing: Add 1.0 g of 1-Butanol, 4-(decyloxy)- to 80 mL of distilled water.
Tip: Unlike Triton, this molecule is less viscous and mixes faster.
Buffer Construction: Add:
50 mM Tris-HCl
150 mM NaCl
1 mM EDTA
Volume Adjustment: Bring to 100 mL with water.
Storage: Store at 4°C. This solution does not suffer from the "Cloud Point" issues at room temperature as severely as Triton (Cloud point of Triton is ~65°C, but highly sensitive to salt).
Protocol B: Direct A280 Protein Quantification
Objective: Demonstrate the removal of background noise.
Blanking: Set spectrophotometer to 280 nm.
Reference: Insert cuvette with Lysis Buffer A (from above). Zero the instrument.
Measurement: Insert cuvette with Lysate .
Validation: Compare the "Blank" absorbance of the 1-Butanol, 4-(decyloxy)- buffer vs. a traditional Triton buffer.
Expected Result: Triton buffer will show
(depending on concentration). The Aliphatic Ether buffer will show .
Part 5: Workflow Integration Diagram
Figure 2: The streamlined workflow enabled by switching to an aliphatic ether surfactant, eliminating the need for detergent removal steps prior to quantification or MS analysis.
References
European Chemicals Agency (ECHA). (2021).[1] Authorisation List (Annex XIV) - 4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated (Triton X-100).
[Link]
Helenius, A., & Simons, K. (1975). Solubilization of membranes by detergents. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. (Foundational text on surfactant HLB and CMC properties).
[Link]
Privé, G. G. (2007). Detergents for the stabilization of membrane proteins. Methods, 41(4), 388-397. (Discusses aliphatic alternatives to aromatics for crystallography).
[Link]
Comparative Solvent Architectures: Alkoxy Butanols vs. Traditional Glycol Ethers
Executive Summary In the search for safer, high-performance solvents, Alkoxy Butanols —specifically 3-Methoxy-1-butanol (MB) and its isomer 3-Methoxy-3-methyl-1-butanol (MMB) —have emerged as superior alternatives to tra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the search for safer, high-performance solvents, Alkoxy Butanols —specifically 3-Methoxy-1-butanol (MB) and its isomer 3-Methoxy-3-methyl-1-butanol (MMB) —have emerged as superior alternatives to traditional ethylene glycol ethers like 2-Butoxyethanol (EGBE) .[1]
While EGBE has long been the industry workhorse for coupling hydrophobic and hydrophilic phases, its toxicological profile (specifically hemolysis via alkoxyacetic acid metabolites) restricts its use. This guide presents a comparative study demonstrating that alkoxy butanols offer equivalent or superior solvency power (Hansen Solubility Parameters) while eliminating the metabolic toxicity pathways associated with EGBE.
Physicochemical Profiling
The structural difference between alkoxy butanols and glycol ethers lies in the carbon backbone. Alkoxy butanols possess a branched butylene backbone, which sterically hinders the formation of toxic metabolites while maintaining the amphiphilic balance required for high-performance coatings and cleaners.
Table 1: Comparative Physical Properties[2]
Property
3-Methoxy-3-methyl-1-butanol (MMB)
2-Butoxyethanol (EGBE)
Significance
CAS Number
56539-66-3
111-76-2
Regulatory identification
Boiling Point
174°C
171°C
Similar drying profiles; MMB is slightly slower, aiding flow/leveling.[1]
Flash Point
71°C (Tag CC)
67°C (Tag CC)
MMB offers a slightly wider safety margin for flammability.
Analyst Note: The near-identical boiling points and evaporation rates make MMB a "drop-in" replacement for EGBE in terms of physical handling.[1] The primary differentiator is not the physical state, but the solvency architecture and toxicology.
To validate the substitution of EGBE with MMB, we must look at the Hansen Solubility Parameters (HSP) . These parameters quantify the cohesive energy density of the solvent split into three components: Dispersion ($ \delta_D
) between two solvents in Hansen Space is calculated as:
[1][4][6]
Calculating the distance between MMB and EGBE:
Conclusion: An
of less than 2.0 indicates these solvents are chemically very similar. MMB can solubilize the same resins (acrylics, epoxies, alkyds) as EGBE with minimal reformulation.
Toxicology & Safety: The Metabolic Divergence
This is the critical differentiator. The toxicity of glycol ethers is often driven by their metabolites.[7]
EGBE Pathway: Oxidized by alcohol dehydrogenase to 2-Butoxyacetic acid (BAA) . BAA is known to cause hemolysis (destruction of red blood cells) in rodents and is a primary health concern in occupational exposure.[7]
MMB Pathway: Due to the branched methyl group at the C3 position, MMB cannot be easily oxidized to a corresponding alkoxyacetic acid. It undergoes alternative metabolic pathways (conjugation) that do not produce hemotoxic metabolites.
Visualization: Metabolic Fate Comparison
Figure 1: Metabolic divergence between EGBE and MMB.[1] The branching in MMB prevents the formation of toxic alkoxyacetic acids.
Experimental Protocols
As a scientist, you should not rely solely on literature values. The following protocols allow you to validate the solvency and hydrotropic efficiency of alkoxy butanols in your specific formulation.
Protocol A: Determination of Hansen Solubility Parameters (Sphere Method)
Objective: To determine the specific solubility sphere of a novel polymer or drug active using MMB as a probe solvent.
Data Processing: Enter the "Soluble" solvents into HSPiP software (or use the calculation below) to define the center of the solubility sphere ($ \delta_{D,P,H} $ of the solute).
Self-Validation:
If MMB (Score 1) falls inside the calculated sphere of your solute, it is a viable candidate. If it falls outside, you must use it as a co-solvent.
Protocol B: Hydrotrope Efficiency Testing (Cloud Point Method)
Objective: Compare the coupling efficiency of MMB vs. EGBE in a water-surfactant-oil system.
Workflow:
Base Emulsion: Create a mixture of 90% Water and 10% Surfactant (e.g., Nonylphenol Ethoxylate or equivalent green alternative).
Titration: Titrate MMB into the cloudy mixture while stirring.
Endpoint: Record the volume of MMB required to turn the solution crystal clear .
Comparison: Repeat with EGBE.
Result Interpretation:
The solvent requiring less volume to clarify the solution is the more efficient hydrotrope.
Typical Result: MMB often matches EGBE efficiency but requires slightly higher shear to initiate coupling due to steric bulk.
Visualization: HSP Determination Workflow
Figure 2: Logical workflow for determining if MMB is a suitable solvent based on Hansen Solubility Parameters.[1]
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Retrieved from [Link]
U.S. EPA. (2010). Glycol Ethers Hazard Summary. Integrated Risk Information System. Retrieved from [Link]
PubChem. (2023). Compound Summary for CID 17291: 3-Methoxy-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]
Comparative Toxicity of Long-Chain Ether Alcohols: A Guide for Drug Development
Executive Summary This guide provides a technical comparison of long-chain ether alcohols, specifically distinguishing between Natural Alkylglycerols (AKGs) used as therapeutic adjuvants and Synthetic Polyoxyethylene Alk...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of long-chain ether alcohols, specifically distinguishing between Natural Alkylglycerols (AKGs) used as therapeutic adjuvants and Synthetic Polyoxyethylene Alkyl Ethers (Brij series) used as functional surfactants. While both classes share a lipid-ether backbone, their toxicity profiles diverge significantly: AKGs modulate intracellular signaling (PKC inhibition) with low systemic toxicity, whereas synthetic ether surfactants primarily disrupt membrane integrity, posing hemolytic risks.
Mechanistic Basis of Toxicity
The toxicity of ether alcohols is dictated by the Hydrophile-Lipophile Balance (HLB) and the specific interaction with the lipid bilayer.
Mechanism: These lipids mimic endogenous diacylglycerol (DAG). They intercalate into the plasma membrane but, unlike ester lipids, are resistant to phospholipases.
Signaling Modulation: They inhibit Protein Kinase C (PKC) activity by competing with DAG at the regulatory domain. This leads to cytostatic effects in hyper-proliferative cells (tumors) but is generally well-tolerated in normal tissue.
Metabolic Fate: They are metabolized by alkylglycerol monooxygenase (AGMO) into fatty acids and glycerol, preventing toxic accumulation in healthy liver tissue.
B. Synthetic Polyoxyethylene Alkyl Ethers (Brij Series)
Membrane Solubilization: The polyoxyethylene (PEO) headgroup acts as a wedge. At concentrations > CMC (Critical Micelle Concentration), they extract lipids and proteins from the bilayer, causing pore formation and immediate cell lysis (hemolysis).
Chain Length Paradox: While longer hydrophobic chains (C18) generally increase membrane affinity, longer PEO chains (e.g., Brij 98) form a steric shield that reduces immediate lytic toxicity compared to shorter PEO variants (e.g., Brij 92).
Comparative Toxicity Data
The following table synthesizes experimental data for researchers selecting excipients or active agents.
Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols.[5][6] Marine Drugs.
Denizot, F., & Lang, R. (1986). Rapid colorimetric assay for cell growth and survival: Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability. Journal of Immunological Methods.
Ohnishi, S., & Orito, K. (2012). Brij 30 Induced Transition of Rodlike Micelles to Wormlike Micelles. Journal of Physical Chemistry B.
Gajski, G., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology in Vitro.[7]
Arthur, G., & Bittman, R. (1998). The inhibition of cell signaling pathways by antitumor ether lipids.[5] Biochimica et Biophysica Acta (BBA).
evaluating the biodegradability of 1-Butanol, 4-(decyloxy)-
Executive Summary 1-Butanol, 4-(decyloxy)- (CAS: 55069-74-0), structurally defined as a decyl butyl ether derivative, occupies a chemical niche between fatty alcohols and glycol ethers.[1][2][3] Unlike simple esters whic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Butanol, 4-(decyloxy)- (CAS: 55069-74-0), structurally defined as a decyl butyl ether derivative, occupies a chemical niche between fatty alcohols and glycol ethers.[1][2][3] Unlike simple esters which hydrolyze rapidly, the ether linkage in this molecule presents a specific metabolic hurdle for microbial communities.
This guide outlines the technical framework for evaluating its biodegradability. Based on Structure-Activity Relationships (SAR), this molecule is predicted to be inherently biodegradable , potentially meeting readily biodegradable criteria under specific aerobic conditions due to its linear alkyl chains.[1][2][3] However, its amphiphilic nature requires precise testing protocols (OECD 301F) to avoid false negatives caused by bioavailability limitations or toxicity to inoculum.[2][3]
Chemical Profile & SAR Analysis
To design a valid biodegradation experiment, we must first understand the substrate's metabolic accessibility.
Low water solubility limits bioavailability; requires dispersion techniques.[1][2][3]
Predictive Logic:
Unlike branched alkylphenols (e.g., NPEs) which persist due to steric hindrance, 4-(decyloxy)-1-butanol possesses a linear "handle" (the butyl alcohol segment) and a linear hydrophobic tail (decyl).[1][2][3] Microbial attack typically initiates at the terminal hydroxyl group, followed by ether cleavage.
Comparative Performance Assessment
The following table contrasts the expected degradation profile of 1-Butanol, 4-(decyloxy)- against industry benchmarks.
Analyst Note: While SDS degrades rapidly via simple oxidation, NPEs generate persistent short-chain metabolites.[1][2][3] 4-(decyloxy)-1-butanol is expected to follow a pathway similar to Diethylene Glycol Monobutyl Ether (DEGBE) , where the alcohol oxidizes first, but the long decyl chain requires sufficient dispersion for bacterial access.[1][2][3]
Metabolic Pathway Visualization
Understanding the mechanism is crucial for interpreting "plateaus" in respiration data.[1][2][3] The degradation is biphasic: rapid oxidation of the alcohol followed by slower cleavage of the ether bond.
Figure 1: Proposed aerobic biodegradation pathway.[1][2][3] The ether scission (Phase 2) is the critical step determining "readily biodegradable" status.
For this specific molecule, OECD 301F is superior to OECD 301A (DOC Die-Away) because the molecule's low solubility and potential volatility can skew Dissolved Organic Carbon (DOC) readings.[1][2][3] Respirometry measures direct O₂ consumption.[1][2][3]
Step 1: System Setup
Apparatus: Closed respirometer (e.g., WTW OxiTop or equivalent) with CO₂ absorbent (NaOH pellets).[1][2][3]
Medium: Standard OECD mineral medium (pH 7.4).[1][2][3]
Cause: The ether bond is recalcitrant, or the inoculum lacks specific mono-oxygenases.[1]
Remedy: Switch to OECD 302B (Zahn-Wellens) to test for inherent biodegradability (higher biomass, longer time).[1][2][3]
Scenario B: Toxicity Control Fails (< 25%). [1][2][3]
Cause: The decyl chain is disrupting bacterial cell membranes.[2][3]
Remedy: Repeat OECD 301F using silica gel adsorption to reduce instantaneous concentration in the water phase.[1][3]
Scenario C: Plateau at ~50%.
Cause: Incomplete degradation.[1][2][3] The bacteria may be oxidizing the alcohol/butyl side but failing to cleave the ether or degrade the decyl tail.
References
OECD Guidelines for the Testing of Chemicals. (1992).[1][2][3] Test No. 301: Ready Biodegradability. OECD Publishing.[1][2][3] [Link][1][2][3]
European Chemicals Agency (ECHA). (2017).[1][2][3] Guidance on Information Requirements and Chemical Safety Assessment, Chapter R.7b: Endpoint Specific Guidance. [Link]
White, G. F., Russell, N. J., & Tidswell, E. C. (1996). Bacterial scission of ether bonds. Microbiological Reviews, 60(1), 216–232.[2] [Link][1][2][3]
Swisher, R. D. (1987).[1][2][3] Surfactant Biodegradation (2nd ed.).[1][2][3] Marcel Dekker.[1][2][3] (Standard text on surfactant SAR).
performance comparison of 1-Butanol, 4-(decyloxy)- in different reaction media
Performance Guide: 1-Butanol, 4-(decyloxy)- in Reaction Media Executive Summary 1-Butanol, 4-(decyloxy)- (CAS: 97209-97-7), also known as 4-decyloxybutan-1-ol, is a critical amphiphilic intermediate used in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Performance Guide: 1-Butanol, 4-(decyloxy)- in Reaction Media
Executive Summary
1-Butanol, 4-(decyloxy)- (CAS: 97209-97-7), also known as 4-decyloxybutan-1-ol, is a critical amphiphilic intermediate used in the synthesis of liquid crystals, specialty surfactants, and organoselenium heterocycles. Its unique structure—a hydrophobic decyl tail coupled with a hydrophilic hydroxybutyl head—makes its performance highly dependent on the reaction medium (solvent system).
This guide objectively compares the performance of 4-(decyloxy)butan-1-ol across three distinct media environments:
Polar Aprotic vs. Phase Transfer Conditions: For synthesis yield optimization.
Nucleophilic Solvent Systems: For reaction selectivity (The Selenophene Switch).
Aqueous vs. Non-Polar Media: For self-assembly and surfactant properties.
Key Functionality: Primary Hydroxyl (-OH) and Ether Linkage (-O-).
Mechanistic Insight:
The molecule acts as a "Janus" reagent. In non-polar media (e.g., Toluene), the decyl chain dominates, facilitating solubility and interaction with hydrophobic substrates. In polar media (e.g., DMSO, Water), the hydroxyl head group dictates reactivity, driving nucleophilic attacks or micellar assembly.
Objective: Synthesize 4-(decyloxy)butan-1-ol from 1,4-butanediol and decyl bromide.
Reaction Medium
Catalyst/Base
Yield
Performance Verdict
Anhydrous THF
NaH (Sodium Hydride)
65-75%
Moderate. High risk of side reactions (elimination) and moisture sensitivity. Requires strict anhydrous conditions.
DMSO (Dimethyl Sulfoxide)
KOH (Potassium Hydroxide)
80-85%
Good. DMSO solvates the cation (), leaving the alkoxide anion "naked" and highly reactive. However, separation of the product from DMSO is energy-intensive.
Toluene/Water (Biphasic)
TBAB (Phase Transfer Catalyst)
92-95%
Excellent. The PTC (Tetrabutylammonium bromide) shuttles the phenoxide/alkoxide across the interface. The product remains in the organic phase, simplifying purification.
Expert Insight:
For industrial scalability, the Toluene/Water biphasic system is superior. It avoids the safety hazards of NaH and the workup difficulties of DMSO. The hydrophobic decyl chain of the product naturally partitions into Toluene, driving the equilibrium forward.
Objective: Use of 4-(decyloxy)butan-1-ol as a nucleophilic solvent in cyclization reactions.
Recent studies in organoselenium chemistry demonstrate that the reaction medium dictates the final product structure when reacting 1,3-diynes with diselenides.
Reaction Medium
Dominant Mechanism
Major Product
Selectivity
Acetonitrile (MeCN)
Electrophilic Cyclization
3,4-Bis(butylselanyl)selenophene
High. Solvent acts only as a medium; no incorporation into the product.
4-(Decyloxy)butan-1-ol
Nucleophilic Attack / Solvolysis
3-(Butylselanyl)-4-(decyloxybutoxy)selenophene
High. The solvent acts as a nucleophile, incorporating the alkoxy group into the 4-position of the ring.
Critical Finding:
Changing the medium from Acetonitrile to 4-(decyloxy)butan-1-ol switches the reaction pathway from a simple cyclization to a functionalizing cyclization . This proves the molecule's utility not just as a reactant, but as a "reactive medium" that introduces complexity into heterocyclic cores.
Scenario C: Surfactant & Phase Behavior
Objective: Formulation stability for drug delivery or extraction.
Medium
Assembly Structure
CMC / Behavior
Application
Water (Aqueous)
Normal Micelles (Oil-in-Water)
~10⁻⁴ M (Est.)
Solubilizing hydrophobic drugs. The C4 spacer improves headgroup flexibility compared to standard fatty alcohols.
Hexane/Oil (Non-Polar)
Reverse Micelles (Water-in-Oil)
N/A (Phase Separation)
Extraction of metal ions or polar impurities from organic matrices.
Visualizing the Pathways
The following diagram illustrates how the choice of Reaction Medium (Solvent) directs the fate of the 4-(decyloxy)butan-1-ol molecule.
Figure 1: Impact of Reaction Media on Synthesis Yield and Downstream Selectivity.
Validated Experimental Protocols
Protocol A: Phase-Transfer Synthesis of 4-(Decyloxy)butan-1-ol
Rationale: Maximizes yield by utilizing the biphasic solubility of reagents.
Preparation: In a 500 mL round-bottom flask, dissolve 1,4-butanediol (100 mmol, 5 equiv) and TBAB (Tetrabutylammonium bromide, 5 mol%) in Toluene (150 mL).
Base Addition: Add 50% NaOH (aq) solution (40 mL) dropwise while stirring vigorously at 0°C.
Rationale: Demonstrates the "Reactive Medium" concept.
Setup: Charge a reaction tube with Dibutyl Diselenide (0.38 mmol), Diyne Substrate (0.25 mmol), and Oxone® (0.75 mmol).
Media Addition: Add 4-(Decyloxy)butan-1-ol (3.0 mL) as the solvent.
Reaction: Stir under reflux (approx. 100°C) for 6–12 hours.
Mechanism:[2][3] Oxone cleaves the Se-Se bond, generating an electrophilic species that activates the diyne.[3] The solvent (alcohol) then attacks the activated intermediate.
Isolation: Dilute with Ethyl Acetate, wash with saturated NaHCO₃. Evaporate solvent.[2][3][4]
Result: The product will be the 3-(butylselanyl)-4-[4-(decyloxy)butoxy]selenophene , distinct from the product obtained in Acetonitrile.
References
Synthesis of Alkoxy Alcohols (General Methodology)
Selenophene Reaction Media (Specific Application)
Title: "Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone®."[3]